
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine): is a synthetic phospholipid derivative. It is a neutral phospholipid that displays sensitivity towards pH changes and is commonly used in the preparation of liposomes and giant unilamellar vesicles (GUVs) . This compound is often utilized in biochemical and biophysical studies due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is synthesized through a multi-step process involving the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and phosphorylation reactions under controlled conditions. The process requires precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleoyl chains can be oxidized under specific conditions.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Alkyl halides and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the oleoyl chains.
Reduction: Saturated phospholipid derivatives.
Substitution: Various substituted phospholipid derivatives.
Scientific Research Applications
Chemistry: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used as an emulsifier to facilitate DNA-liposome complex transport across membranes. It is also used in combination with cationic phospholipids to increase efficiency during DNA transfection studies .
Biology: In biological research, this compound is used to study membrane structures such as liposomes and lipid rafts. It serves as a fluorescence label for lipid membranes .
Medicine: The compound is utilized in gene therapy as a non-viral method of gene delivery. It forms heterogeneous liposomes with cationic lipids, which are used as delivery vehicles for therapeutic agents .
Industry: In the industrial sector, 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is used in the preparation of liposome stock solutions for depositing lipid bilayers on various surfaces .
Mechanism of Action
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) exerts its effects by integrating into lipid bilayers and altering their properties. It decreases fluorescence lifetime and increases acyl-chain order in mixed membranes . The compound is an essential component of cationic liposomes designed to deliver DNA into specific cell lines, such as gliosarcoma and kidney cells .
Comparison with Similar Compounds
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine: A neutral phospholipid used in similar applications.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation.
1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Used as a fluorescence label for lipid membranes.
Uniqueness: 1,2-Dioleoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) is unique due to its dodecanylamine group, which enhances its ability to form stable liposomes and facilitates its use in gene delivery and other biomedical applications .
Properties
Molecular Formula |
C53H101N2O9P |
|---|---|
Molecular Weight |
941.3 g/mol |
IUPAC Name |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(octadec-9-enoyloxy)propyl phosphate |
InChI |
InChI=1S/C53H101N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-27-31-35-39-43-52(57)61-48-50(64-53(58)44-40-36-32-28-24-22-20-18-16-14-12-10-8-6-4-2)49-63-65(59,60)62-47-46-55-51(56)42-38-34-30-26-25-29-33-37-41-45-54/h17-20,50H,3-16,21-49,54H2,1-2H3,(H,55,56)(H,59,60) |
InChI Key |
HOOLPMPNZPBWNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


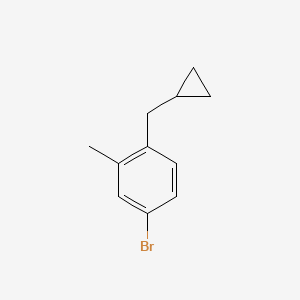
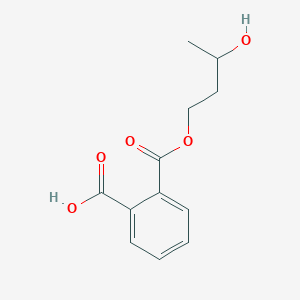

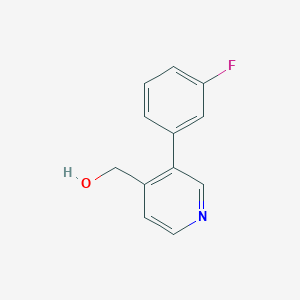

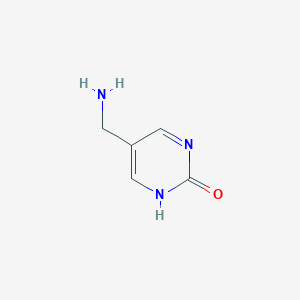
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088637.png)
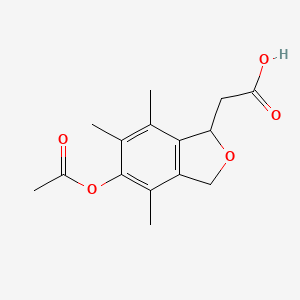
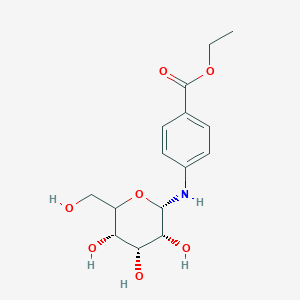

![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088654.png)
![eukaryotic translation elongation factor 1 alpha 1 (EEF1A1) (387-394) [Multiple species]](/img/structure/B14088660.png)
![2-[2-(4-methoxyphenyl)ethyl]-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14088661.png)

